molecular formula C12H16N3Na4O15P3 B10855680 5-(3-Aminoallyl)uridine-5'-O-triphosphate (sodium salt)

5-(3-Aminoallyl)uridine-5'-O-triphosphate (sodium salt)

Cat. No.: B10855680
M. Wt: 627.15 g/mol
InChI Key: WEGLBASYNMFKAM-BJUXUMARSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Aminoallyl)uridine-5’-O-triphosphate (sodium salt) is a modified nucleotide used extensively in molecular biology. It is designed for indirect non-radioactive enzymatic labeling of RNA during in vitro transcription. This compound can be enzymatically incorporated into RNA with T7, T3, and SP6 RNA polymerases, allowing for subsequent labeling with amine-reactive fluorescent dyes, biotin, or haptens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminoallyl)uridine-5’-O-triphosphate (sodium salt) involves the reaction of 5-aminoallyl uridine with triphosphoric acid. The compound is typically supplied as a 50 mM aqueous solution titrated to pH 7.0-7.5 with NaOH . The nucleotide is designed for indirect non-radioactive enzymatic labeling of RNA during in vitro transcription .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is known that the compound is produced under stringent conditions to ensure high purity (≥95%) and stability. The compound is stored at -25°C to -15°C to maintain its integrity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminoallyl)uridine-5’-O-triphosphate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are labeled RNA molecules, which can be used in various downstream applications such as microarray analysis and fluorescence detection .

Scientific Research Applications

5-(3-Aminoallyl)uridine-5’-O-triphosphate (sodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by being enzymatically incorporated into RNA during in vitro transcription. The resulting amine-containing RNA can then be labeled with any amine-reactive fluorescent dye, biotin, or hapten. This allows for the visualization and tracking of RNA molecules in various biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Aminoallyl)uridine-5’-O-triphosphate (sodium salt) is unique due to its ability to be incorporated into RNA and subsequently labeled with various amine-reactive compounds. This versatility makes it a valuable tool in molecular biology research .

Properties

Molecular Formula

C12H16N3Na4O15P3

Molecular Weight

627.15 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C12H20N3O15P3.4Na/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h1-2,4,7-9,11,16-17H,3,5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/b2-1+;;;;/t7-,8-,9-,11-;;;;/m1..../s1

InChI Key

WEGLBASYNMFKAM-BJUXUMARSA-J

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)/C=C/CN.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C=CCN.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.